![molecular formula C21H24N2O4S B2499358 N-(3-methoxypropyl)-2-(p-tolyl)-4-tosyloxazol-5-amine CAS No. 862739-46-6](/img/structure/B2499358.png)
N-(3-methoxypropyl)-2-(p-tolyl)-4-tosyloxazol-5-amine
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Description
N-(3-methoxypropyl)-2-(p-tolyl)-4-tosyloxazol-5-amine, commonly known as MPTO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
Protonation Sites and Hydrogen Bonding
One study explored the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, highlighting the importance of molecular conformations and intermolecular hydrogen bonding patterns in the structural characterization of related compounds (Böck et al., 2021).
Synthesis and Characterization of Derivatives
Another study focused on the synthesis, characterization, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research emphasizes the role of specific functional groups in enhancing biological activity (Titi et al., 2020).
Reaction with Amines to Form Derivatives
The reaction of certain compounds with amines to form pyrazolo[3,4-d]pyrimidines was investigated, indicating the potential for creating a variety of derivatives through such interactions. This work contributes to the understanding of how different amines can impact the synthesis and properties of the resulting compounds (Makarov et al., 2003).
Inhibitors of Glial GABA Uptake
Research on selective inhibitors of glial GABA uptake, involving compounds with similar structural motifs, underscores the potential therapeutic applications of these molecules in neuropharmacology (Falch et al., 1999).
Loss of Surface Functionality Derived from Aminosilanes
A study on the loss of surface functionality derived from aminosilanes addresses the challenges in applications of 3-aminopropylsilane-functionalized silica surfaces, providing insights into hydrolytic stability and the impact of reaction conditions (Smith & Chen, 2008).
Methylation of Functionalized Amines
The selective N-methylation of bifunctionalized amines with supercritical methanol explores chemoselective methylation processes, highlighting the role of solid acid and acid-base bifunctional catalysts in enhancing selectivity and reactivity (Oku et al., 2004).
properties
IUPAC Name |
N-(3-methoxypropyl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-5-9-17(10-6-15)19-23-21(20(27-19)22-13-4-14-26-3)28(24,25)18-11-7-16(2)8-12-18/h5-12,22H,4,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZSSGYOPCZFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-(p-tolyl)-4-tosyloxazol-5-amine |
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